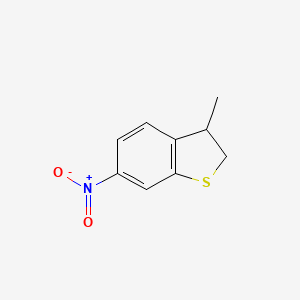
3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene is a heterocyclic compound that features a benzothiophene core structure. This compound is characterized by the presence of a methyl group at the third position and a nitro group at the sixth position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene typically involves the nitration of 3-methyl-2,3-dihydro-1-benzothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-6-amino-2,3-dihydro-1-benzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene has found applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
3-Methyl-2,3-dihydro-1-benzothiophene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-2,3-dihydro-1-benzothiophene: Lacks the methyl group, which can influence its chemical properties and applications.
3-Methyl-6-nitrobenzoic acid: Contains a carboxylic acid group instead of the benzothiophene ring, leading to different chemical behavior.
Uniqueness: 3-Methyl-6-nitro-2,3-dihydro-1-benzothiophene is unique due to the combination of the methyl and nitro groups on the benzothiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62077-37-6 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-methyl-6-nitro-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H9NO2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-4,6H,5H2,1H3 |
InChI Key |
VHRATJQBVDCZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















